![molecular formula C10H13N3OS B1483480 2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol CAS No. 2098041-43-9](/img/structure/B1483480.png)
2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(5-(Aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, also known as 5-amino-3-thiophenecarboxylic acid ethyl ester, is an organic compound that has a broad range of applications in scientific research. It is a colorless crystalline solid with a molecular weight of 222.26 g/mol and a melting point of 86-87°C. It is soluble in water, ethanol, and methanol and can be used as a reactant in various synthetic reactions.
Scientific Research Applications
Structural and Chemical Characterization
The compound 2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol, due to its structural complexity, is a subject of interest in chemical research for its potential applications. Structural characterization, such as that conducted on similar pyrazoline compounds, is crucial for understanding its chemical behavior and potential applications in various fields. For instance, studies on pyrazoline compounds have involved spectroscopic techniques and X-ray diffraction studies to confirm molecular structures, which are essential for further applications in materials science and medicinal chemistry (Delgado et al., 2020).
Antitumor Activities
Compounds similar to 2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol have been explored for their antitumor properties. For example, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown promising antitumor activities against hepatocellular carcinoma cell lines, indicating potential therapeutic applications for cancer treatment (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial and Antifungal Properties
Research has also highlighted the antimicrobial and antifungal properties of pyrazoline derivatives, suggesting their utility in developing new antimicrobial agents. Such studies are essential for addressing the growing concern of antimicrobial resistance and the need for novel therapeutic agents (Puthran et al., 2019).
Synthesis of Novel Compounds
The synthesis of novel compounds utilizing pyrazoline derivatives as core structures has been a significant area of research. These efforts aim to develop new molecules with potential applications in medicinal chemistry, highlighting the versatility and importance of pyrazoline derivatives in drug discovery and development processes (Kariuki et al., 2022).
properties
IUPAC Name |
2-[5-(aminomethyl)-3-thiophen-3-ylpyrazol-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c11-6-9-5-10(8-1-4-15-7-8)12-13(9)2-3-14/h1,4-5,7,14H,2-3,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYRYJWOWZYMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CN)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(aminomethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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